2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, a 1,2,4-triazole ring, and an acetamide group. Thiophene is a five-membered heterocyclic compound with one sulfur atom . The 1,2,4-triazole ring is a type of triazole, a class of azole heterocycles that consist of three nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves reactions common in organic chemistry such as nucleophilic substitution, condensation, and cyclization . The synthesis of similar compounds often involves the reaction of amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene and 1,2,4-triazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons. This often contributes to the stability of the molecule .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For instance, the amino group (-NH2) is a common site of reactivity in many chemical reactions. It can act as a nucleophile, donating its pair of non-bonding electrons to form a new bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and acetamide could enhance its solubility in polar solvents .Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of targets, including various enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well absorbed, widely distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling, and induction of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-10-7-11(2)15(12(3)8-10)19-14(23)9-25-17-21-20-16(22(17)18)13-5-4-6-24-13/h4-8H,9,18H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLXBZYHFOPSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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